4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the difluoromethylation of a pyrazolo[3,4-b]pyridine precursor. This process can be achieved through various difluoromethylation reagents and catalysts, such as metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
- 3,5-Bis(difluoromethyl)-1H-pyrazole
Uniqueness
4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. The presence of both difluoromethyl and ethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-3-15-5(2)8-6(9(11)12)4-7(16)13-10(8)14-15/h4,9H,3H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPFCDIAOKJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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